SKF 83959

Descripción

Propiedades

IUPAC Name |

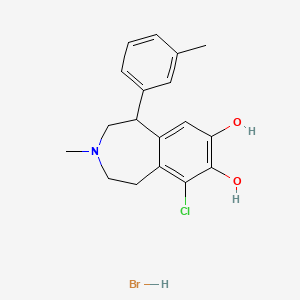

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYWNBUFNGHNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042629 | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-95-0 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SKF-83959 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SKF 83959 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction: SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a pharmacologically complex benzazepine derivative that has been a subject of considerable research due to its unique profile at dopamine (B1211576) receptors. Initially characterized as a functionally selective or "biased" dopamine D1 receptor agonist, it was purported to preferentially activate phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase (AC) pathway. This unique mechanism was proposed to underlie its distinct behavioral effects, including potential therapeutic benefits in Parkinson's disease and cognitive disorders.[1][2] However, subsequent in-depth studies have challenged this view, suggesting that this compound acts as a conventional partial agonist at D1 receptors, with its in vivo effects attributable to this property.[1][3] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the central nervous system (CNS), presenting the key experimental findings, outlining the prevalent signaling hypotheses, and detailing the methodologies used in its characterization.

Receptor Binding Profile

This compound exhibits high affinity for D1-like dopamine receptors (D1 and D5) and significantly lower affinity for D2-like receptors (D2, D3). Its binding characteristics have been determined through radioligand binding assays in various preparations, including rat brain tissue and heterologous expression systems. The compound also shows affinity for other aminergic receptors, which may contribute to its overall pharmacological profile.[4]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities of this compound for various receptors.

Table 1: Binding Affinity (Ki/K0.5 in nM) of this compound for Dopamine Receptors.

| Receptor Subtype | Species | Tissue/System | Ki / K0.5 (nM) | Reference |

|---|---|---|---|---|

| D1-like | Rat | Striatum | 2.5 ± 0.2 | [1] |

| D1 | Human | CHO Cells | 1.1 ± 0.1 | [1] |

| D1 | Human | HEK-293 Cells | 0.8 ± 0.1 | [1] |

| D1 | Rat | - | 1.18 | [5][6] |

| D2-like | Rat | Striatum | 1100 ± 200 | [1] |

| D2 | Rat | - | 920 | [5][6] |

| D3 | Rat | - | 399 | [5][6] |

| D5 | Rat | - | 7.56 |[5][6] |

Table 2: Binding Affinity (pKi) for Other Receptors.

| Receptor Subtype | pKi | Reference |

|---|

| α2-adrenoceptor | 6.41 |[4] |

Signaling Pathways and Functional Activity

The mechanism of action of this compound is controversial, with evidence supporting two distinct models: a biased agonist model involving PLC and a partial agonist model at canonical pathways.

The D1-D2 Receptor Heteromer and Gq/PLC Signaling Hypothesis

The initial and most debated hypothesis posits that this compound is a specific agonist for a dopamine D1-D2 receptor heteromer.[7][8] Activation of this complex is proposed to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium signal can then activate downstream effectors like Calcium/calmodulin-dependent protein kinase II (CaMKII).[11] Proponents of this model suggest that this compound acts as a biochemical antagonist at the classical D1-Gαs/olf-adenylyl cyclase pathway while simultaneously acting as an agonist at the D1-D2 heteromer-Gq/11-PLC pathway.[1][9]

References

- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholarly Article or Book Chapter | SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C | ID: 7m01bv154 | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dopamine D1 Receptor Partial Agonist Activity of SKF 83959

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a synthetic benzazepine derivative that has been a subject of extensive research due to its unique pharmacological profile at the dopamine (B1211576) D1 receptor. Initially reported as a functionally selective agonist with a bias towards phospholipase C (PLC) signaling over the canonical adenylyl cyclase pathway, subsequent in-depth studies have led to a more nuanced understanding of its mechanism of action.[1][2] This technical guide provides a comprehensive overview of the partial agonist activity of this compound at the dopamine D1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

The prevailing evidence now characterizes this compound as a classical partial agonist at the D1 receptor, stimulating the Gαs/adenylyl cyclase pathway and β-arrestin recruitment to a lesser extent than the full endogenous agonist, dopamine.[1][3][4] The initial hypothesis of strong PLC pathway activation has been contested, with several studies failing to replicate this effect in heterologous expression systems, suggesting that its behavioral effects can be largely explained by its partial agonism in canonical D1 receptor signaling.[1][2][3]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound at dopamine receptors, compiled from multiple studies.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Species/System | Constant | Value (nM) | Reference |

| D1 | Rat Striatum | K₀.₅ | 2.5 ± 0.2 | [1] |

| D1 | Rat | Ki | 1.18 | [5][6] |

| D1 | Human (CHO cells) | K₀.₅ | 1.1 ± 0.1 | [1] |

| D1 | Human (HEK-293 cells) | K₀.₅ | 0.8 ± 0.1 | [1] |

| D5 | Rat | Ki | 7.56 | [5][6] |

| D2 | Rat Striatum | K₀.₅ | 1100 ± 200 | [1] |

| D2 | Rat | Ki | 920 | [5][6] |

| D3 | Rat | Ki | 399 | [5][6] |

K₀.₅ represents the concentration of the ligand that occupies 50% of the receptors, analogous to Ki.

Table 2: Functional Activity of this compound at the D1 Receptor

| Assay | System | Parameter | Value | Reference |

| cAMP Production | Human D1 in CHO cells | Intrinsic Activity (Emax) | 35 ± 2% | [3] |

| cAMP Production | Human D1 in HEK-293 cells | Intrinsic Activity (Emax) | ~50% | [3] |

| cAMP-dependent Luciferase | Human D1 in HEK-293 cells | Intrinsic Activity (Emax) | 42 ± 6% | [3] |

| β-arrestin Recruitment | Human D1 | Intrinsic Activity (Emax) | 32 ± 2% | [1] |

| β-arrestin Recruitment | Human D2 | Intrinsic Activity (Emax) | 19 ± 2% | [1] |

| β-arrestin Recruitment | Human D2 | Potency (EC₅₀) | 1300 ± 200 nM | [1] |

Intrinsic activity (Emax) is expressed as a percentage of the maximal response induced by the full agonist dopamine.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of the presented data and for the design of future studies.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a labeled ligand from the receptor.

a. Membrane Preparation:

-

Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000-40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the BCA assay.

b. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Receptor-containing membranes (e.g., 50-120 µg protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1 receptors).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

For determining non-specific binding, a high concentration of a known D1 antagonist (e.g., 10 µM SCH23390) is added to a set of wells.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

c. Data Analysis:

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase (cAMP) Functional Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger produced upon activation of Gαs-coupled receptors like the D1 receptor.

a. Cell Culture and Treatment:

-

Cells stably or transiently expressing the human dopamine D1 receptor (e.g., CHO or HEK-293 cells) are cultured to an appropriate density in 96-well plates.

-

Prior to the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Cells are then treated with varying concentrations of this compound, a full agonist (e.g., dopamine, for determining maximal response), and a vehicle control.

-

The cells are incubated for a defined period (e.g., 15-30 minutes at 37°C).

b. cAMP Quantification:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based competitive immunoassay.

-

Luciferase-based reporter gene assays: Where a cAMP-responsive element drives the expression of luciferase.

-

c. Data Analysis:

-

A dose-response curve is generated by plotting the cAMP levels against the logarithm of the this compound concentration.

-

The EC₅₀ (potency) and Emax (maximum effect) values are determined by fitting the data to a sigmoidal dose-response equation.

-

The intrinsic activity is calculated as (Emax of this compound / Emax of dopamine) x 100%.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of the scaffolding protein β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G-protein-independent signaling.

a. Assay Principle (e.g., DiscoverX PathHunter):

-

This assay often utilizes engineered cell lines that co-express the D1 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).

-

Upon agonist-induced receptor activation and conformational change, β-arrestin-EA is recruited to the D1-PK.

-

This proximity allows the two enzyme fragments to complement, forming an active β-galactosidase enzyme.

b. Assay Procedure:

-

The engineered cells are plated in 384-well assay plates and incubated.

-

Varying concentrations of this compound or a reference agonist are added to the wells.

-

The plates are incubated for a specified time (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

-

A detection reagent containing the β-galactosidase substrate is added.

-

After a final incubation period (e.g., 60 minutes at room temperature), the resulting chemiluminescent signal is measured with a plate reader.

c. Data Analysis:

-

A dose-response curve is constructed by plotting the luminescent signal against the logarithm of the this compound concentration.

-

EC₅₀ and Emax values are determined using non-linear regression.

-

The intrinsic activity for β-arrestin recruitment is calculated relative to the maximal response of a full agonist.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical D1 Receptor Gs Signaling Pathway Activated by this compound.

Caption: Contested D1-D2 Heterodimer Gq/PLC Signaling Pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

SKF 83959: A Comprehensive Technical Guide to its Allosteric Modulatory Role at the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83959, initially characterized as an atypical dopamine (B1211576) D1 receptor agonist, has emerged as a potent positive allosteric modulator (PAM) of the sigma-1 receptor (S1R). This guide provides an in-depth technical overview of this compound's interaction with the S1R, detailing its mechanism of action, impact on receptor binding and function, and downstream signaling consequences. We present a compilation of quantitative data from key studies, detailed experimental protocols for the assays used to characterize this compound, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of sigma-1 receptor modulation.

Introduction

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular stress responses and neuronal function. Its modulation has shown therapeutic promise in a range of neurological and psychiatric disorders. Allosteric modulation of receptors offers a sophisticated approach to fine-tune receptor function with potentially greater selectivity and a more favorable side-effect profile compared to orthosteric ligands.

This compound (3-methyl-6-chloro-7,8-hydroxy-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine) has been identified as a potent PAM at the S1R.[1][2] Its allosteric mechanism provides a novel avenue for therapeutic intervention, particularly in conditions associated with neuroinflammation and neurodegeneration. This guide synthesizes the current knowledge on this compound's role as an S1R allosteric modulator.

Mechanism of Allosteric Modulation

This compound positively modulates the S1R by binding to a site distinct from the orthosteric ligand binding site. This interaction induces a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric S1R agonists.[1]

A key characteristic of this compound's allosteric action is its differential effect on the binding of S1R agonists versus antagonists. It has been demonstrated to dramatically promote the binding of the S1R agonist (+)-pentazocine to the receptor in both brain and liver tissues.[1] Conversely, this compound has no effect on the binding of the S1R antagonist, [3H]-progesterone.[1] This selective potentiation of agonist binding is a hallmark of its positive allosteric modulatory activity.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's interaction with the S1R and its functional consequences.

Table 1: Effects of this compound on --INVALID-LINK---Pentazocine Binding to Sigma-1 Receptors

| Parameter | Condition | Brain Tissue | Liver Tissue | Reference |

| Kd (nM) | Control | 18.2 ± 2.1 | 15.7 ± 1.9 | [1] |

| + 1 µM this compound | 8.9 ± 1.3 | 7.6 ± 1.1 | [1] | |

| Bmax (pmol/mg protein) | Control | 1.2 ± 0.1 | 2.1 ± 0.2 | [1] |

| + 1 µM this compound | 1.9 ± 0.2 | 3.3 ± 0.3 | [1] |

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated BV2 Microglia

| Pro-inflammatory Mediator | IC50 (µM) | Reference |

| Nitric Oxide (NO) | ~5 | [2] |

| Tumor Necrosis Factor-α (TNF-α) | ~5 | [2] |

| Interleukin-1β (IL-1β) | ~5 | [2] |

Table 3: Binding Affinities (Ki, nM) of this compound for Dopamine Receptors

| Receptor | Ki (nM) | Reference |

| Rat D1 | 1.18 | [3] |

| Rat D5 | 7.56 | [3] |

| Rat D2 | 920 | [3] |

| Rat D3 | 399 | [3] |

Signaling Pathways

The allosteric modulation of the S1R by this compound triggers several downstream signaling cascades implicated in its neuroprotective and anti-inflammatory effects.

Inhibition of Microglia-Mediated Neuroinflammation

This compound has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This effect is mediated by the S1R, as it is blocked by S1R antagonists. The proposed mechanism involves the potentiation of the endogenous neurosteroid dehydroepiandrosterone (B1670201) (DHEA), which has known anti-inflammatory properties.[4] this compound enhances the binding of DHEA to the S1R, leading to the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[2][4]

References

The Controversial Role of SKF 83959: A Critical Examination of its Biased Agonist Profile at the Dopamine D1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For years, SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) has been a cornerstone tool in dopamine (B1211576) receptor research, widely cited as a functionally selective or "biased" agonist. The prevailing hypothesis posited that this compound selectively activates the Gq-protein-coupled phospholipase C (PLC) signaling pathway downstream of the dopamine D1 receptor, while acting as an antagonist at the canonical Gs-protein-coupled adenylyl cyclase (AC) pathway. This purported signaling bias was invoked to explain its unique behavioral profile and therapeutic potential in preclinical models of Parkinson's disease and other neurological disorders. However, a growing body of evidence has mounted a significant challenge to this long-standing view, suggesting that this compound is, in fact, a conventional partial agonist at the D1 receptor-Gs-AC pathway and lacks significant activity at the PLC pathway. This technical guide provides a comprehensive review of the evidence, presenting quantitative data, detailed experimental methodologies, and signaling pathway diagrams to critically evaluate the controversial role of this compound as a biased agonist.

The Concept of Biased Agonism

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. This phenomenon has profound implications for drug discovery, offering the potential to develop therapeutics that selectively engage desired signaling cascades while avoiding those associated with adverse effects. The initial characterization of this compound as a biased agonist for the D1-Gq-PLC pathway, while antagonizing the D1-Gs-AC pathway, made it a molecule of immense interest.

Quantitative Pharmacology of this compound

A critical examination of the quantitative data from various studies reveals a complex and often contradictory pharmacological profile for this compound. The following tables summarize key findings on its binding affinity and functional activity at dopamine D1 and D2 receptors.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor | Preparation | Radioligand | K₀.₅ (nM) | Ki (nM) | Reference |

| Dopamine D1 | Rat Striatum | [³H]SCH23390 | 2.5 ± 0.2 | - | [1] |

| Human D1 | HEK-293 cells | [³H]SCH23390 | - | 1.18 | [2] |

| Dopamine D2 | Rat Striatum | [³H]spiperone | 1100 ± 200 | - | [1] |

| Human D2 | CHO cells | [³H]spiperone | - | 920 | [2] |

| Rat D5 | - | - | - | 7.56 | [2] |

| Rat D3 | - | - | - | 399 | [2] |

Table 2: Functional Activity of this compound at the D1 Receptor-Adenylyl Cyclase Pathway

| System | Assay | Intrinsic Activity (% of Dopamine) | Potency (EC₅₀/Kᵢ) | Role | Reference |

| CHO cells (human D1) | cAMP Production | 35 ± 2% | - | Partial Agonist | [1] |

| HEK-293 cells (human D1) | cAMP Production | ~50% | - | Partial Agonist | [1] |

| HEK-293 cells (human D1) | cAMP-dependent Luciferase | 42 ± 6% | - | Partial Agonist | [1] |

| Monkey and Human Glial Cells | cAMP Formation | Not significant | Potent antagonism of dopamine-induced cAMP | Antagonist | [3] |

Table 3: Functional Activity of this compound at the D1 Receptor-Phospholipase C Pathway

| System | Assay | Finding | Reference |

| Rat Frontal Cortex Membranes | Phosphatidylinositol-4,5-bisphosphate hydrolysis | Stimulated in a D1 receptor-dependent manner | [1] |

| D1-D2 Heterodimer-expressing cells | PLC-mediated Calcium Elevation | Induced via Gαq protein | [1] |

| Heterologous Systems | PLC Signaling | No D1-mediated effects | [1][4] |

Table 4: Functional Activity of this compound at β-Arrestin Recruitment

| Receptor | System | Intrinsic Activity (% of Quinpirole) | Potency (EC₅₀) | Role | Reference |

| Dopamine D1 | - | Similar to SKF38393 | Nanomolar range | Partial Agonist | [1] |

| Dopamine D2 | - | 19 ± 2% | 1.3 ± 0.2 µM | Partial Agonist | [1] |

The data presented highlights the core of the controversy. While early studies in native tissues suggested PLC stimulation, more recent and in-depth pharmacological characterizations in heterologous expression systems have failed to replicate these findings and instead point towards partial agonism at the adenylyl cyclase pathway.[1][4]

Signaling Pathways in Focus

The debate surrounding this compound centers on its engagement with two distinct signaling cascades downstream of the D1 receptor.

The Canonical Gs-Adenylyl Cyclase Pathway

This is the well-established signaling pathway for the D1 receptor. Activation of the receptor leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the production of cyclic AMP (cAMP).

Caption: Canonical Dopamine D1 Receptor Signaling via the Gs-Adenylyl Cyclase Pathway.

The Controversial Gq-Phospholipase C Pathway

The hypothesis of this compound's biased agonism is rooted in its purported ability to activate the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

Caption: Proposed Biased Signaling of this compound via the Gq-Phospholipase C Pathway.

The D1-D2 Heterodimer Hypothesis

To reconcile some of the conflicting data, it has been proposed that this compound's effects on PLC are mediated through a D1-D2 receptor heterodimer.[1] This model suggests that co-expression of both receptor subtypes is necessary for the Gq-coupled signaling to occur.

Caption: D1-D2 Heterodimer Hypothesis for this compound-mediated PLC Activation.

Key Experimental Protocols

The discrepant findings regarding this compound's pharmacology can be partially attributed to the different experimental systems and methodologies employed. Below are outlines of the key assays used to characterize this compound.

Radioligand Binding Assays

-

Objective: To determine the affinity of this compound for dopamine receptors.

-

Methodology:

-

Membrane Preparation: Homogenization of tissues (e.g., rat striatum) or cells expressing the receptor of interest.

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

-

Adenylyl Cyclase (cAMP) Accumulation Assays

-

Objective: To measure the ability of this compound to stimulate or inhibit cAMP production.

-

Methodology (Radioimmunoassay):

-

Cell Culture: Cells expressing the D1 receptor are cultured and treated with this compound at various concentrations.

-

Cell Lysis: Cells are lysed to release intracellular contents.

-

Assay: The amount of cAMP in the cell lysates is quantified using a competitive radioimmunoassay (RIA) kit, which typically involves an antibody specific for cAMP and a radiolabeled cAMP tracer.

-

-

Methodology (Luciferase-based):

-

Transfection: Cells are co-transfected with the D1 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

-

Treatment: Cells are treated with this compound.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Increased luciferase activity corresponds to increased cAMP levels.

-

Phospholipase C (PLC) Activity Assays

-

Objective: To determine if this compound stimulates PLC activity.

-

Methodology (Phosphatidylinositol Hydrolysis):

-

Labeling: Cells or tissue slices are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The labeled cells/tissues are then stimulated with this compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated by ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is measured by liquid scintillation counting.

-

Experimental Workflow for Assessing Biased Agonism

A systematic approach is required to definitively characterize a compound as a biased agonist.

Caption: A workflow for the experimental determination of biased agonism.

Re-evaluating the Evidence and Future Directions

The preponderance of recent, rigorously controlled pharmacological studies suggests that this compound is not a highly biased D1 receptor agonist.[1][4] Instead, it behaves as a partial agonist at the canonical Gs-adenylyl cyclase pathway, with little to no direct activity at the Gq-PLC pathway in heterologous systems.[1] The behavioral effects of this compound, previously attributed to its purported biased agonism, may be explained by its partial D1 agonism.[1][4] Furthermore, the contribution of its metabolites, which may possess higher intrinsic activity, should also be considered in in vivo studies.[1][4]

The controversy surrounding this compound serves as a critical case study in the complexities of GPCR pharmacology. It underscores the importance of:

-

Thorough Pharmacological Characterization: Relying on multiple assay systems and signaling readouts to build a comprehensive understanding of a compound's activity.

-

Consideration of Experimental Systems: Recognizing that findings in native tissues may not always be recapitulated in heterologous expression systems, and vice versa. Off-target effects at high concentrations are also a significant consideration.[1]

-

Revisiting Established Dogmas: Continuously and critically re-evaluating long-held assumptions in light of new evidence.

References

- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF 83959: A Technical Guide to its Dichotomous Effects on Cyclic AMP and Phospholipase C Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83959, a benzazepine derivative, has been a subject of intense scientific scrutiny due to its complex and debated pharmacological profile. Initially characterized as a dopamine (B1211576) D1-like receptor agonist, subsequent research has revealed a more intricate mechanism of action, suggesting a nuanced interplay between the canonical cyclic AMP (cAMP) pathway and the phospholipase C (PLC) signaling cascade. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on these two critical signaling pathways, presenting the conflicting evidence and methodologies from key studies. The information is intended to equip researchers and drug development professionals with a comprehensive overview to inform future investigations and therapeutic strategies.

Introduction

Dopamine receptors, pivotal in numerous physiological processes, are traditionally classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors canonically couple to Gs/olf proteins to stimulate adenylyl cyclase (AC) and increase intracellular cyclic AMP (cAMP) levels. In contrast, D2-like receptors typically couple to Gi/o proteins, inhibiting AC activity. This compound has emerged as a fascinating pharmacological tool due to reports of its biased agonism, purportedly activating phospholipase C (PLC) signaling, traditionally associated with Gq-coupled receptors, while having limited or partial effects on the cAMP pathway. This has led to the controversial hypothesis of its action at a putative D1-D2 dopamine receptor heteromer. This document will dissect the evidence for both PLC activation and cAMP modulation by this compound, providing detailed experimental context.

The Phospholipase C Signaling Pathway: A Novel Avenue for this compound

A significant body of research posits that this compound selectively activates a Gq/11-coupled pathway, leading to PLC activation, subsequent inositol (B14025) trisphosphate (IP3) production, and intracellular calcium mobilization. This effect is proposed to be mediated by a D1-D2 receptor heteromer.

Evidence for Gq/11 Coupling and PLC Activation

Studies in heterologous expression systems and striatal neurons have shown that this compound can induce a robust increase in intracellular calcium.[1][2] This effect is sensitive to inhibitors of Gq/11 and PLC, suggesting a direct link between the D1-D2 heteromer and this signaling cascade.[3][4] The activation of Gq/11 by this compound has been demonstrated through [35S]GTPγS binding assays, where this compound stimulated [35S]GTPγS incorporation into Gq/11 proteins.[1][5]

The D1-D2 Receptor Heteromer Hypothesis

The unique pharmacological profile of this compound, particularly its ability to activate Gq/11, has been attributed to its specific interaction with a heterodimer of D1 and D2 receptors.[2][6] Proponents of this hypothesis suggest that this compound acts as a full agonist at the D1 receptor and a partial agonist at the D2 receptor within this complex, a dual action required for Gq/11 activation.[2] The existence of this heteromer has been supported by co-immunoprecipitation and fluorescence resonance energy transfer (FRET) studies.[3]

Downstream Effects of PLC Activation

The this compound-induced calcium mobilization leads to the activation of downstream effectors such as Calcium/Calmodulin-dependent protein kinase II (CaMKII).[7] This pathway is distinct from the downstream effects of canonical D1 receptor-mediated cAMP signaling and may contribute to unique physiological and behavioral outcomes.[2]

The Cyclic AMP Signaling Pathway: A Tale of Partial Agonism

In stark contrast to the PLC activation hypothesis, a substantial amount of evidence characterizes this compound as a partial agonist at the D1 receptor-Gs-cAMP signaling pathway. Some studies even suggest it acts as an antagonist at D1-like receptors coupled to adenylyl cyclase in certain contexts.[5][8]

Evidence for Partial Agonism at Adenylyl Cyclase

In various in vitro and ex vivo preparations, this compound has been shown to stimulate cAMP production, but to a significantly lesser extent than full D1 agonists like dopamine or SKF 81297.[9] Its intrinsic activity for cAMP synthesis has been reported to be around 35-50% of the maximal response to dopamine in cells expressing human D1 receptors.[9] This partial agonism is a consistent finding across different cell lines and assay formats.[9]

Contradictory Evidence Regarding PLC Activation

Several studies have failed to replicate the D1-mediated PLC activation by this compound in heterologous systems.[9][10] These studies argue that the previously observed effects might be cell-type specific or dependent on experimental conditions. Furthermore, the very existence and physiological relevance of the D1-D2 heteromer have been challenged, with some studies unable to detect Gαq coupling or co-localization of the receptors in specific brain regions.[11] These findings suggest that the behavioral effects of this compound can be explained by its partial D1 agonism in the canonical cAMP pathway without invoking a novel signaling paradigm.[10][12]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity at both PLC and cAMP signaling pathways.

Table 1: this compound Activity at the Phospholipase C Pathway

| Parameter | Receptor/Complex | System | Value | Reference |

| EC50 (Calcium Mobilization) | D1-D2 Heteromer | Striatal Neurons | 152 nM | [4] |

| Ki (D1 Receptor) | Rat D1 | Rat Brain | 1.18 nM | [13] |

| Ki (D2 Receptor) | Rat D2 | Rat Brain | 920 nM | [13] |

| Gq/11 Activation (% of control) | D1-D2 Heteromer | D1-D2HEK cells | 28.6 ± 9.3% | [2] |

Table 2: this compound Activity at the Cyclic AMP Pathway

| Parameter | Receptor | System | Value | Reference |

| Intrinsic Activity (% of Dopamine) | Human D1 | CHO cells | 35 ± 2% | [9] |

| Intrinsic Activity (% of Dopamine) | Human D1 | HEK-293 cells | ~50% | [9] |

| K0.5 (D1 Receptor) | Human D1 | Heterologous | 2.5 ± 0.2 nM | [9] |

Detailed Experimental Protocols

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This protocol is a generalized representation based on methodologies described in the literature.[9][14]

-

Cell Culture and Transfection: HEK-293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. For transient transfections, cells are transfected with plasmids encoding the human D1 and D2 receptors using a suitable transfection reagent.

-

Cell Plating: Transfected cells are seeded into 96-well plates pre-coated with poly-L-lysine.

-

Labeling (if using radiolabeling): Cells are incubated with myo-[³H]inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.

-

Stimulation: The labeling medium is removed, and cells are washed with an assay buffer. Cells are then pre-incubated with a phosphodiesterase inhibitor and LiCl (to inhibit inositol monophosphatase) for a defined period. Subsequently, cells are stimulated with various concentrations of this compound or control compounds for a specified time at 37°C.

-

Lysis and IP Extraction: The stimulation is terminated by adding a lysis buffer (e.g., ice-cold perchloric acid). The cell lysates are collected, and inositol phosphates (IPs) are separated by anion-exchange chromatography.

-

Detection: For radiolabeling methods, the radioactivity of the eluted IP fractions is measured by liquid scintillation counting. For non-radioactive methods, such as HTRF-based IP-One assays, the accumulation of inositol monophosphate (IP1) is measured according to the manufacturer's protocol, typically involving the addition of IP1-d2 and anti-IP1-cryptate reagents and reading the plate on a compatible reader.[15][16]

Cyclic AMP (cAMP) Accumulation Assay

This protocol is a composite of methods found in the cited literature.[9][17]

-

Cell Culture and Plating: CHO or HEK-293 cells stably or transiently expressing the human D1 receptor are cultured and seeded into 96-well plates.

-

Pre-incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are pre-incubated for a short period.

-

Stimulation: Cells are treated with various concentrations of this compound, a full agonist (e.g., dopamine), or vehicle for a defined time at 37°C. For antagonist studies, cells are pre-incubated with the antagonist before adding the agonist.

-

Lysis: The stimulation is stopped by aspirating the medium and adding a lysis buffer.

-

Detection: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay. This can be a radioimmunoassay (RIA) using a [¹²⁵I]-cAMP tracer and a specific anti-cAMP antibody, or a non-radioactive method like Homogeneous Time-Resolved Fluorescence (HTRF), where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The HTRF signal is inversely proportional to the amount of cAMP produced.

Intracellular Calcium Mobilization Assay

This is a generalized protocol based on common practices in the field.[18][19][20][21]

-

Cell Preparation: Cells (e.g., HEK-293 co-transfected with D1 and D2 receptors) are seeded onto black-walled, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C. A probenecid (B1678239) solution may be included to prevent dye leakage.

-

Compound Addition: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. Baseline fluorescence is measured before the automated addition of this compound or control compounds.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4). The data is typically expressed as a change in fluorescence intensity over baseline.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Contrasting signaling pathways of this compound.

Experimental Workflow Diagrams

Caption: Workflow for Phospholipase C (PLC) Activity Assay.

Caption: Workflow for Cyclic AMP (cAMP) Accumulation Assay.

Conclusion and Future Directions

The pharmacological profile of this compound remains a topic of active debate. The evidence presents a compelling case for two distinct, and potentially mutually exclusive, mechanisms of action: biased agonism at a D1-D2 heteromer leading to PLC activation, and canonical partial agonism at the D1 receptor-cAMP pathway. It is plausible that the observed effects of this compound are highly dependent on the specific cellular context, including the expression levels of D1 and D2 receptors and the presence of specific signaling partners.

For drug development professionals, the nuanced behavior of this compound underscores the importance of comprehensive pharmacological profiling beyond simple binding affinities. The concept of biased agonism, exemplified by the controversy surrounding this compound, opens up new possibilities for designing drugs with greater selectivity and fewer side effects by targeting specific signaling outcomes.

Future research should focus on definitively resolving the D1-D2 heteromer controversy, perhaps through advanced imaging techniques in native tissues. Further investigation into the downstream consequences of both the PLC and cAMP pathways activated by this compound will be crucial to understanding its full physiological and potential therapeutic effects. A thorough understanding of the structural basis for this compound's biased signaling, if confirmed, could pave the way for the rational design of a new generation of dopamine receptor modulators.

References

- 1. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKF83959 exhibits biochemical agonism by stimulating [(35)S]GTP gamma S binding and phosphoinositide hydrolysis in rat and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Potential of SKF 83959: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83959, a benzazepine derivative, has emerged as a compound of significant interest within the neuroscience community due to its potential neuroprotective properties. Initially characterized as a selective agonist for the putative phosphatidylinositol (PI)-linked dopamine (B1211576) D1-like receptor, its mechanism of action is now understood to be more complex, involving both receptor-dependent and receptor-independent pathways. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its impact on critical signaling cascades, its role in mitigating oxidative stress, and the experimental frameworks used to elucidate these properties. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to cellular damage and apoptosis. This compound (3-methyl-6-chloro-7,8-hydroxy-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) has demonstrated promising neuroprotective effects in various preclinical models. Its multifaceted mechanism of action, which includes modulation of dopamine receptor signaling and direct antioxidant activity, makes it a compelling candidate for further investigation. This guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data from key studies and detailed experimental protocols.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to a dual mechanism of action: a receptor-dependent pathway primarily involving the D1-like dopamine receptor and a receptor-independent pathway related to its antioxidant properties.

Receptor-Dependent Mechanisms

This compound's interaction with dopamine receptors, particularly the D1-like receptors, triggers intracellular signaling cascades that promote cell survival.

A significant body of evidence points to the involvement of the PI3K/Akt/GSK-3β pathway in the neuroprotective effects of this compound. Treatment with this compound has been shown to inhibit the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-apoptotic enzyme.[1] This inhibition is mediated through the activation of the PI3K/Akt signaling cascade.[1] The anti-apoptotic action of this compound is partially blocked by the D1 antagonist SCH23390 and the PI3K inhibitor LY294002, confirming the involvement of this receptor and pathway.[1]

In models of oxidative stress-induced injury in retinal ganglion cells (RGC-5), this compound has been shown to afford protection through the activation of the Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][3] Pretreatment with specific inhibitors of ERK (U0126) and p38 (SB203580) significantly blunted the cytoprotective effects of this compound.[2][3]

The role of a putative D1-D2 receptor heteromer in the actions of this compound has been a subject of debate. Some studies have proposed that this compound acts as a biased agonist at D1-D2 heteromers, coupling to Gαq proteins and activating phospholipase C (PLC), leading to intracellular calcium release and subsequent activation of CaMKII.[4][5][6][7][8][9] This pathway has been linked to the production of brain-derived neurotrophic factor (BDNF).[10] However, other research has failed to find evidence for D1/D2 heteromer-mediated Gαq coupling in response to this compound, challenging this hypothesis.[4][5] Further investigation is required to fully elucidate the role of D1-D2 heteromers in the neuroprotective effects of this compound.

More recent findings indicate that this compound also acts as a potent allosteric modulator of the sigma-1 receptor.[11][12][13] This interaction is implicated in its ability to ameliorate memory impairment and depressive-like behaviors in animal models of epilepsy.[11][13] The protective effects in this context are mediated through the inhibition of the calcineurin/GSK-3β pathway and are reversed by a sigma-1 receptor antagonist.[11][13]

Receptor-Independent Mechanisms

Beyond its interaction with neurotransmitter receptors, this compound exhibits direct antioxidant properties that contribute to its neuroprotective profile.

This compound has been shown to directly combat oxidative stress by decreasing lipid peroxidation and increasing the activity of the antioxidant enzyme GSH-peroxidase in response to hydrogen peroxide (H₂O₂)-induced damage.[1] This antioxidant activity is independent of dopamine receptor activation and plays a crucial role in its overall neuroprotective capacity.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |

| Rat Cortical Cells | H₂O₂ | 0.1-30 µM | Dose-dependent improvement in cell viability. | [1] |

| RGC-5 Cells | H₂O₂ (500 µM) | 30 µM | Significant increase in cell viability from 33.8% to 76.2%. | [2] |

Table 2: Receptor Binding Affinities (Ki values) of this compound

| Receptor | Ki (nM) | Species | Reference |

| Rat D₁ | 1.18 | Rat | [14][15] |

| Rat D₅ | 7.56 | Rat | [14][15] |

| Rat D₂ | 920 | Rat | [14][15] |

| Rat D₃ | 399 | Rat | [14][15] |

| Dopamine D₁ | pKi = 6.72 | Primate | [16] |

| Alpha2-adrenoceptor | pKi = 6.41 | Primate | [16] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Objective: To quantify the protective effect of this compound against oxidative stress-induced cell death.

-

Cell Culture: RGC-5 cells are cultured in appropriate media and seeded in 96-well plates.

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

An oxidative insult, such as hydrogen peroxide (H₂O₂), is added to the media.

-

Control groups include untreated cells and cells treated with H₂O₂ alone.

-

-

MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[2]

Western Blotting for Signaling Pathway Analysis

-

Objective: To determine the effect of this compound on the activation of key signaling proteins (e.g., Akt, GSK-3β, ERK, p38).

-

Cell Lysis: Following experimental treatments, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to modulate key pro-survival signaling pathways, coupled with its direct antioxidant effects, underscores its therapeutic potential. However, the precise role of D1-D2 receptor heteromers in its mechanism remains an area requiring further clarification. Future research should focus on delineating the relative contributions of its various signaling activities to its overall neuroprotective efficacy in different models of neurodegeneration. Additionally, exploring the therapeutic window and potential off-target effects will be crucial for its translation into a clinical setting. The continued investigation of this compound and similar compounds holds promise for the development of novel treatments for a range of devastating neurological disorders.

References

- 1. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF 83959 in Animal Models of Parkinson's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on dopamine (B1211576) replacement therapy, which is often associated with long-term complications such as L-DOPA-induced dyskinesia (LID). The dopamine D1 receptor has emerged as a promising target for novel therapeutic strategies. SKF 83959 is a pharmacologically unique benzazepine derivative that has been investigated for its potential in treating Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical research on this compound in animal models of Parkinson's disease, focusing on its mechanism of action, efficacy in motor and non-motor symptom paradigms, and detailed experimental protocols.

Mechanism of Action of this compound

The pharmacological profile of this compound is complex and has been a subject of considerable research. It is not a typical dopamine D1 receptor agonist. The prevailing evidence suggests that this compound acts as a biased agonist, primarily at a heterodimeric complex of dopamine D1 and D2 receptors.

Key Mechanistic Features:

-

D1-D2 Receptor Heteromer Activation: this compound preferentially activates D1-D2 receptor heteromers, which are coupled to Gq/11 proteins. This activation requires agonist binding to both receptors within the complex.

-

Phospholipase C (PLC) Signaling Pathway: Activation of the Gq/11 protein by the D1-D2 heteromer initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

CaMKII Activation: The increase in intracellular Ca2+ levels, in conjunction with calmodulin, activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various downstream targets, influencing synaptic plasticity and neuronal function.

-

Antagonist at Adenylyl Cyclase-Coupled D1 Receptors: In contrast to its agonist activity at the D1-D2 heteromer, this compound acts as an antagonist at canonical D1 receptors that are coupled to Gs proteins and stimulate adenylyl cyclase.

This unique signaling profile distinguishes this compound from traditional dopamine agonists and may underlie its distinct behavioral effects in animal models of Parkinson's disease.

Signaling Pathway of this compound

Figure 1: Proposed signaling pathway of this compound via the D1-D2 receptor heteromer.

Preclinical Evidence in Animal Models of Parkinson's Disease

This compound has been evaluated in various animal models of Parkinson's disease, primarily in rodent models utilizing neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). These studies have investigated its effects on motor symptoms, non-motor symptoms, and L-DOPA-induced dyskinesia.

Effects on Motor Symptoms

The anti-parkinsonian effects of this compound are a key area of investigation. In unilateral 6-OHDA-lesioned rats, a standard model for assessing motor asymmetry, this compound has been shown to induce contralateral rotations, which is indicative of a therapeutic effect.

Table 1: Effect of this compound on Rotational Behavior in 6-OHDA Lesioned Rats

| Dose of this compound (mg/kg) | Animal Model | Behavioral Test | Key Findings | Reference |

| 0.01 - 1.25 | Unilateral 6-OHDA lesioned rats | Drug-induced rotations | Induced contralateral rotations, indicative of dopaminergic stimulation in the denervated striatum.[1] | Deveney and Waddington, 1995 |

| Not Specified | Unilateral 6-OHDA lesioned rats | Drug-induced rotations | Induced contralateral rotations.[2][3] | Zhang et al., 2007 |

Effects on L-DOPA-Induced Dyskinesia (LID)

A significant challenge in the long-term treatment of Parkinson's disease with L-DOPA is the development of debilitating dyskinesias. Preclinical studies have explored the potential of this compound to mitigate LID. Chronic, but not acute, co-administration of this compound with L-DOPA has been shown to reduce the severity of LIDs in 6-OHDA-lesioned rats.[4]

Table 2: Effect of this compound on L-DOPA-Induced Dyskinesia (LID) in 6-OHDA Lesioned Rats

| Treatment Regimen | Animal Model | Behavioral Assessment | Key Quantitative Findings | Reference |

| Chronic L-DOPA (6 mg/kg) | Unilateral 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Induced progressive dyskinesia-like behavior.[4] | Zhang et al., 2007 |

| Chronic this compound (0.5 mg/kg) | Unilateral 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Elicited significantly less severe dyskinesia compared to chronic L-DOPA.[4] | Zhang et al., 2007 |

| Chronic co-administration of this compound and L-DOPA | Unilateral 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Significantly reduced L-DOPA-induced dyskinesia.[4] | Zhang et al., 2007 |

Effects on Non-Motor Symptoms

Non-motor symptoms such as anxiety, depression, and cognitive impairment are prevalent in Parkinson's disease. The effects of this compound on these symptoms are an emerging area of research.

Anxiety-Like Behavior: One study investigated the anxiogenic effects of this compound and found a correlation between its administration and low-frequency oscillations in the nucleus accumbens, a brain region implicated in anxiety.[5] The study reported that female rats were more susceptible to the anxiogenic effects of this compound.[5]

Cognitive Function: In a rat model of cognitive dysfunction, repeated administration of this compound (0.4 mg/kg) was found to enhance hippocampal and prefrontal cortical neuronal network activity.[1] However, in the same study, this compound inhibited spatial learning, suggesting complex and potentially contradictory effects on cognition.[1]

Depression-Like Behavior: Currently, there is a lack of specific studies investigating the effects of this compound on depression-like behaviors in animal models of Parkinson's disease.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research in Parkinson's disease animal models.

Animal Models of Parkinson's Disease

The unilateral 6-OHDA lesion in rats is a widely used model to study motor asymmetry and the efficacy of anti-parkinsonian drugs.

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

Rats are placed in a stereotaxic frame.

-

A burr hole is drilled in the skull over the desired injection site.

-

Injection Site (Medial Forebrain Bundle - MFB):

-

Anteroposterior (AP): -2.2 mm from bregma

-

Mediolateral (ML): +1.5 mm from the midline

-

Dorsoventral (DV): -7.8 mm from the dura

-

-

6-OHDA Solution: 6-OHDA hydrochloride is dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA in 4 µl.

-

Injection: The 6-OHDA solution is infused slowly (e.g., 1 µl/min) using a microsyringe. The needle is left in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

-

Post-Operative Care: Animals receive analgesics and are closely monitored for weight loss and general health.

-

Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through apomorphine- or amphetamine-induced rotational behavior, or post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

The MPTP mouse model is commonly used to study the mechanisms of dopaminergic neurodegeneration and to screen for neuroprotective compounds.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

MPTP Administration:

-

Acute Regimen: 4 injections of MPTP-HCl (20 mg/kg, intraperitoneally - i.p.) at 2-hour intervals.

-

Sub-acute Regimen: One injection of MPTP-HCl (25-30 mg/kg, i.p.) daily for 5 consecutive days.

-

Chronic Regimen: Lower doses of MPTP co-administered with probenecid (B1678239) (which inhibits the clearance of MPTP's toxic metabolite, MPP+) over several weeks.

-

-

Post-Injection Monitoring: Animals are monitored for signs of toxicity.

-

Tissue Collection: Brains are typically collected 7-21 days after the last MPTP injection for neurochemical or immunohistochemical analysis.

Behavioral Assessments

This test is used to assess motor asymmetry in unilaterally lesioned animals.

-

Apparatus: A circular arena (e.g., a rotometer bowl with a diameter of 40-50 cm).

-

Procedure:

-

Animals are habituated to the testing environment.

-

A dopamine agonist (e.g., apomorphine, 0.5 mg/kg, subcutaneously - s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 2.5-5 mg/kg, i.p.) is administered.

-

The animal is placed in the arena, and rotations are recorded for a set period (e.g., 30-90 minutes).

-

Full 360° turns in the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions are counted. Net rotations (contralateral - ipsilateral) are often calculated.

-

Abnormal Involuntary Movements (AIMs) are rated to quantify the severity of dyskinesia.

-

Procedure:

-

6-OHDA-lesioned rats are chronically treated with L-DOPA (e.g., 6-10 mg/kg, i.p., daily for 2-3 weeks) to induce dyskinesia.

-

On the test day, after L-DOPA administration, animals are observed individually for 1-3 minutes at regular intervals (e.g., every 20 minutes) for a total of 2-3 hours.

-

AIMs are scored on a severity scale from 0 to 4 for different body parts:

-

Axial: Dystonic posturing of the neck and torso.

-

Limb: Jerky and purposeless movements of the forelimb and hindlimb contralateral to the lesion.

-

Orolingual: Repetitive, empty chewing movements and tongue protrusions.

-

-

The total AIMs score is calculated for each observation period.

-

The EPM is used to assess anxiety-like behavior.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm). For rats, arms are typically 50 cm long and 10 cm wide.

-

Procedure:

-

The rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for 5 minutes.

-

Behavior is recorded by an overhead camera and analyzed for:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled.

-

-

An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic effect.

-

This test assesses general locomotor activity and can also provide an indication of anxiety-like behavior.

-

Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape.

-

Procedure:

-

The animal is placed in the center of the arena.

-

Locomotor activity is recorded for a set period (e.g., 5-30 minutes).

-

Parameters measured include:

-

Total distance traveled.

-

Time spent in the center of the arena versus the periphery.

-

Rearing frequency (a measure of exploratory behavior).

-

-

Reduced locomotor activity can indicate motor deficits, while a preference for the periphery can suggest anxiety.

-

The FST is a common test for assessing depression-like behavior (behavioral despair).

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

The animal is placed in the water for a 6-minute session.

-

The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.

-

An increase in immobility time is interpreted as a depressive-like phenotype.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a preclinical study investigating a compound like this compound in an animal model of Parkinson's disease.

Figure 2: A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a novel pharmacological tool with a unique mechanism of action that differs from conventional dopamine agonists. Its ability to modulate the D1-D2 receptor heteromer and the subsequent calcium signaling pathway offers a potential new avenue for the treatment of Parkinson's disease, particularly in addressing L-DOPA-induced dyskinesia. However, the preclinical data also highlight the complexity of its effects, especially concerning non-motor symptoms like anxiety and cognition.

Future research should focus on:

-

Elucidating the precise downstream targets of the CaMKII signaling activated by this compound.

-

Conducting more extensive studies on the effects of this compound on a wider range of non-motor symptoms in various Parkinson's disease models.

-

Investigating the long-term efficacy and safety of this compound, both alone and in combination with L-DOPA.

-

Exploring the therapeutic potential of other biased agonists targeting the D1-D2 receptor heteromer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to design future preclinical studies to further evaluate its therapeutic potential for Parkinson's disease.

References

- 1. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. neurobiology.lu.se [neurobiology.lu.se]

- 4. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dual Identity of SKF 83959: A Critical Review of its Role in Cognitive Function and Memory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: SKF 83959, a benzazepine derivative, has been a compound of significant interest in neuroscience research for its potential to modulate cognitive function and memory. Initially lauded as a revolutionary biased agonist of the dopamine (B1211576) D1 receptor, selectively activating the phospholipase C (PLC) pathway, subsequent rigorous pharmacological investigations have reshaped our understanding of its mechanism of action. This whitepaper provides a comprehensive technical overview of this compound, critically evaluating its complex pharmacology, its impact on key signaling pathways implicated in neuroplasticity, and its varied effects in preclinical models of cognitive dysfunction. By presenting a synthesis of the available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this guide aims to equip researchers and drug development professionals with a nuanced understanding of this compound's potential and its limitations as a therapeutic agent for cognitive disorders.

Pharmacological Profile: Deconstructing the "Biased Agonist" Hypothesis

This compound was initially reported to be a functionally selective dopamine D1 receptor ligand, with a supposed high bias for D1-mediated PLC signaling over the canonical adenylyl cyclase (AC) pathway.[1][2] This proposed mechanism, suggesting the activation of a D1-Gαq coupling, was thought to underlie its unique behavioral effects.[1][2] However, more recent and in-depth studies have challenged this "biased agonism" hypothesis.